1,7-Dihydroperylene

Description

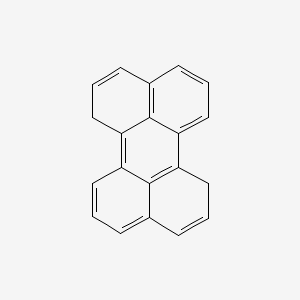

1,7-Dihydroperylene is a hydrogenated derivative of perylene, a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. The "1,7" designation indicates the specific positions of hydrogenation on the perylene backbone, which reduces aromaticity and alters electronic properties compared to the parent compound. Structural studies using 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), have confirmed its regiochemistry and bonding patterns (Figure 3, ).

Properties

CAS No. |

112158-89-1 |

|---|---|

Molecular Formula |

C20H14 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

1,7-dihydroperylene |

InChI |

InChI=1S/C20H14/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-9,12H,10-11H2 |

InChI Key |

MBSAERRYXUKVGN-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C3C1=C4C=CC=C5C4=C(C3=CC=C2)CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dihydroperylene can be synthesized through several methods. One common approach involves the reduction of perylene using suitable reducing agents. For instance, the reduction of perylene with sodium borohydride in the presence of a catalyst can yield this compound. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale reduction processes. The choice of reducing agents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,7-Dihydroperylene undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can lead to the formation of perylene quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Further reduction of this compound can yield fully hydrogenated derivatives.

Substitution: Electrophilic substitution reactions can introduce functional groups at specific positions on the perylene core. For example, halogenation using bromine or chlorination can produce halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in THF.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

Oxidation: Perylene quinones.

Reduction: Fully hydrogenated perylene derivatives.

Substitution: Halogenated perylene derivatives.

Scientific Research Applications

1,7-Dihydroperylene has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of various perylene derivatives with unique optical and electronic properties.

Biology: Employed as a fluorescent probe for studying biological membranes and cellular processes.

Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and organic semiconductors for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,7-Dihydroperylene is primarily related to its ability to interact with light and its electronic properties. In biological systems, it can act as a fluorescent probe by intercalating into lipid membranes and emitting fluorescence upon excitation. In optoelectronic applications, its unique electronic structure allows it to function as an efficient charge carrier in devices like OLEDs and OPVs.

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.